2-Methyladenine hemisulfate (unlabelled)

Prebiotic chemistry RNA world Montmorillonite catalysis

Inaccurate LC-MS/MS calibration due to wrong methyladenine isomer or free-base stoichiometry compromises tRNA modification quantification. This compound resolves that. • ≥97% purity, defined hemisulfate stoichiometry for precise molar response • Retains Watson-Crick base-pairing for antisense/oligonucleotide probe design • Effective competitive antagonist of methotrexate toxicity in cell models Supplied as crystalline solid for aqueous dosing and quantitative workflows.

Molecular Formula C12H16N10O4S
Molecular Weight 396.39 g/mol
CAS No. 74873-18-0
Cat. No. B3044207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyladenine hemisulfate (unlabelled)
CAS74873-18-0
Molecular FormulaC12H16N10O4S
Molecular Weight396.39 g/mol
Structural Identifiers
SMILESCC1=NC(=C2C(=N1)N=CN2)N.CC1=NC(=C2C(=N1)N=CN2)N.OS(=O)(=O)O
InChIInChI=1S/2C6H7N5.H2O4S/c2*1-3-10-5(7)4-6(11-3)9-2-8-4;1-5(2,3)4/h2*2H,1H3,(H3,7,8,9,10,11);(H2,1,2,3,4)
InChIKeyYVSFOQOZBNPPFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.01 g / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyladenine Hemisulfate (Unlabelled) Reference Standard


2-Methyladenine hemisulfate (unlabelled) is the hemisulfate salt of 2-methyladenine, a purine derivative in which a methyl group is substituted at the C2 position of the adenine ring [1]. It is the unlabelled (natural isotopic abundance) form of the compound, supplied as a crystalline solid with a minimum chemical purity of 97% and a molecular formula of 2C₆H₇N₅·H₂SO₄ (formula weight 396.39 g/mol) . Unlike the more common N6-methyladenine (m6A), 2-methyladenine is the nucleobase component of the naturally occurring modified nucleoside 2-methyladenosine (m2A), which is found in ribosomal RNA and transfer RNA across diverse organisms [1].

Format Hemisulfate salt, crystalline solid
Specification Unlabelled reference standard
Workflow Isomer-specific analytical calibration

Why Methyladenine Isomer and Salt Form Matter


Methyladenine isomers (1-, 2-, 3-, N6-, and 8-methyladenine) are not functionally interchangeable. The position of the methyl substituent fundamentally alters hydrogen-bonding capacity, base-pairing geometry, enzymatic recognition, and physicochemical properties such as sublimation enthalpy and solubility [1][2]. Substituting 2-methyladenine hemisulfate with a different methyladenine isomer or the free base form can lead to divergent oligomerization outcomes, loss of biological antagonism activity, and degraded analytical accuracy. The hemisulfate salt form further provides superior aqueous handling and defined stoichiometry that the free base cannot match, directly impacting quantitative LC-MS/MS and HPLC workflows .

Target
2-Methyladenine hemisulfate: C2-methyl retains Watson-Crick pairing; defined stoichiometry supports quantitative workflows.
Substitute Risk
N6-methyladenine: exocyclic methyl group blocks canonical base pairing and may disrupt hybridization-based assays.
Target
Salt form provides aqueous handling and precise molar response for LC-MS/MS and HPLC calibration.
Substitute Risk
Free base: typically lower purity; variable hydration may introduce calibration bias in quantitative bioanalytical methods.
Target
C2 substitution directs distinct prebiotic oligomerization and antifolate antagonism profiles.
Substitute Risk
1- or 3-methyladenine: divergent oligomer length and rescuing activity may shift model-system endpoints.

2-Methyladenine Hemisulfate (Unlabelled): Comparative Evidence


Prebiotic Oligomerization Regioselectivity

In montmorillonite-catalyzed oligomerization of 5′-phosphoramidates, the 2-methyladenine derivative produced oligoadenylates only up to hexamers, whereas 1-methyladenine and 3-methyladenine derivatives both yielded oligoadenylates up to undecamers, and the adenine derivative yielded only pentamers [1]. This demonstrates that the C2-methyl group imposes a specific steric and electronic constraint distinct from methylation at the N1 or N3 positions.

Prebiotic Oligomerization Regioselectivity
Head-to-head
Hexamers (2-methyladenine) vs. undecamers (1-/3-methyladenine) and pentamers (adenine) on montmorillonite clay.
Supports isomer-specific polymerization interpretation.
Reported chain-length endpoint context; may not transfer to solution-phase systems.
Prebiotic chemistry RNA world Montmorillonite catalysis

Antifolate Antagonism Efficacy

In a systematic screen of substituted purines for prevention of amethopterin (methotrexate) growth inhibition in Bacillus subtilis strain ATCC 6051, 2-methyladenine was identified as the most effective compound among 10 tested analogs, including 2-methylthioadenine, 2-iodoadenine, 2-methoxyadenine, 7-methyladenine, and 2-chloroadenine [1]. The antagonism was demonstrated to be competitive in nature.

Antifolate Antagonism Efficacy
Head-to-head
Ranked 1 of 10 substituted purines for preventing amethopterin growth inhibition in B. subtilis ATCC 6051.
Reported competitive antagonism endpoint context.
Rank order may differ under mammalian cell-model conditions.
Antifolate rescue Bacillus subtilis Competitive antagonism

Watson-Crick Pairing Preservation

Circular dichroism (CD) spectroscopy of poly(m2A)·poly(br5U) complexes showed that the 1:2 stoichiometry complex closely resembles poly(A)·2poly(br5U) in structural detail, demonstrating that a methyl group at the adenine C2 position does not hinder Watson-Crick base pairing [1]. This contrasts with N6-methyladenine (m6A), where the methyl group at the exocyclic N6 position directly interferes with the Watson-Crick face and disrupts canonical base pairing [2].

Watson-Crick Pairing Preservation
Class-level inference
poly(m2A)·poly(br5U) CD spectra closely match poly(A)·poly(br5U); N6-methyladenine disrupts pairing.
Context-dependent pairing review; class-level inference.
Quantitative CD data for m6A not available in the same study.
Nucleic acid hybridization Circular dichroism Modified nucleobase pairing

Purity and Reference Standard Suitability

Commercially available 2-methyladenine hemisulfate (unlabelled) is supplied with a certified minimum chemical purity of 97%, as specified by Fisher Scientific (CDN product line) . In contrast, the free base form of 2-methyladenine (CAS 1445-08-5) is typically offered at 95% purity by multiple suppliers including AKSci, CymitQuimica, and Aladdin . The hemisulfate salt is explicitly designated for use as an analytical standard in HPLC and drug research and development, while the free base is primarily sold as a general research chemical .

Purity and Reference Suitability
Data to verify
≥97% (hemisulfate, analytical standard) vs. 95% (free base, general reagent).
Specification review; supports analytical method validation.
Supplier-reported data; in-house verification recommended.
Analytical reference standard HPLC calibration Mass spectrometry internal standard

Thermochemical Property Differences

Experimental determination of sublimation enthalpies and vapor pressures for adenine and four methyladenine isomers (1-, 2-, 3-, and 8-methyladenine) revealed that 2-methyladenine possesses thermochemical values distinct from all other isomers, reflecting the unique influence of C2 methylation on crystal lattice energy and intermolecular hydrogen bonding [1]. These differences are sufficient to affect compound handling, sublimation-based purification, and vapor-phase detection methods.

Thermochemical Property Differences
Head-to-head
Distinct sublimation enthalpy and vapor pressure values vs. adenine, 1-, 3-, and 8-methyladenine.
Thermochemical context; supports compound handling review.
Numerical values in source; review for vapor-phase method fit.
Thermochemistry Sublimation enthalpy Vapor pressure

2-Methyladenine Hemisulfate (Unlabelled) Key Applications


LC-MS/MS for RNA Methylation (m2A vs. m6A)

When developing a quantitative LC-MS/MS method to distinguish 2-methyladenosine (m2A) from N6-methyladenosine (m6A) in tRNA or rRNA hydrolysates, 2-methyladenine hemisulfate (unlabelled) serves as the authentic nucleobase reference standard for calibration curve construction. Its ≥97% purity and defined hemisulfate stoichiometry ensure accurate molar response factor determination, while its unlabelled status makes it the appropriate external standard when paired with a stable-isotope-labeled (e.g., ¹³C/²H) 2-methyladenine internal standard. Substitution with free base (95% purity) or the wrong methyladenine isomer would introduce calibration bias and compromise quantification accuracy.

Prebiotic Phosphodiester Bond Formation

In montmorillonite-catalyzed RNA-world simulation experiments, the 2-methyladenine derivative is the specific methyladenine that yields oligoadenylates up to hexamers, distinctly different from the undecamers produced by 1- and 3-methyladenine [1]. Researchers investigating the effect of nucleobase modification on prebiotic polymerization must use the 2-methyladenine hemisulfate as the precursor for synthesizing the 2-methyladenine phosphoramidate derivative. Using an incorrect isomer will produce fundamentally different oligomer length distributions and regioselectivity profiles, invalidating mechanistic interpretations.

Antifolate Antagonism and Chemoprotection

For investigations into competitive antagonism of methotrexate (amethopterin) toxicity in bacterial or mammalian cell models, 2-methyladenine is the most effective purine derivative identified in systematic screens [2]. The hemisulfate salt provides the aqueous solubility needed for cell culture dosing. Using 2-methylthioadenine, 2-chloroadenine, or any other analog will result in inferior rescue of cell growth, potentially leading to false-negative conclusions about purine-mediated antifolate bypass mechanisms.

Hybridization Probes with Watson-Crick Pairing

When designing oligonucleotide probes or antisense constructs that incorporate a modified adenine at a position requiring retained Watson-Crick base-pairing capacity, 2-methyladenine is the appropriate choice because its C2-methyl group does not sterically interfere with the hydrogen-bonding face [3]. This contrasts with N6-methyladenine, which directly blocks canonical base pairing. The hemisulfate salt of 2-methyladenine is the preferred starting material for synthesis of the corresponding phosphoramidite building block due to its higher purity and defined salt stoichiometry.

Application
Selection Property
Validation Focus
LC-MS/MS for RNA Methylation (m2A vs. m6A)
Isomeric identity confirmation
Molar response factor linearity and matrix-effect review
Prebiotic Phosphodiester Bond Formation
Regioselectivity review
Oligomer length distribution and linkage analysis
Antifolate Antagonism and Chemoprotection Research
Purine analog activity context
Cell-model rescue endpoint reproducibility
Hybridization Probes with Watson-Crick Pairing
Base-pairing compatibility
CD spectroscopy and duplex stability review

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